Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate

Description

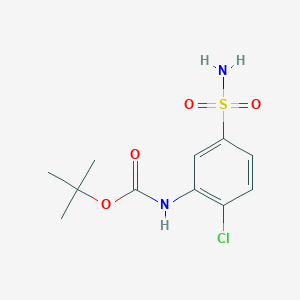

Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate is a carbamate-protected aromatic amine derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a sulfamoyl group (-SO₂NH₂) at the 5-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical research, particularly in the synthesis of sulfonamide-based drugs, given the sulfamoyl group’s prevalence in bioactive molecules.

Properties

Molecular Formula |

C11H15ClN2O4S |

|---|---|

Molecular Weight |

306.77 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-5-sulfamoylphenyl)carbamate |

InChI |

InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-9-6-7(19(13,16)17)4-5-8(9)12/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |

InChI Key |

PXIBPXSZVCHTHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the tert-butyl carbamate protecting group (Boc group) onto an amino-substituted aromatic ring that also contains chloro and sulfamoyl substituents. The Boc group is commonly introduced to protect the amine functionality during subsequent synthetic transformations.

Key Steps in Preparation

- Starting Material : The synthesis often begins with 2-chloro-5-aminophenyl derivatives or their sulfamoyl analogs.

- Protection with tert-Butyl Carbamate : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents in the presence of a base such as triethylamine or sodium bicarbonate.

- Sulfamoylation : Introduction of the sulfamoyl group (-SO2NH2) at the 5-position is achieved by reacting the corresponding amino group with sulfamoyl chloride or related sulfonylating agents under controlled conditions.

- Purification : The product is purified by crystallization or chromatography to achieve high purity.

Representative Patent-Based Method

A relevant patent (CA3087004A1) describes a method for preparing tert-butyl N-substituted carbamates involving:

- Mixing tert-butyl N-protected amino compounds with appropriate acylating agents in organic solvents.

- Addition of a base to facilitate the reaction.

- Stirring at controlled temperatures to optimize yield and purity.

Although this patent focuses on a related carbamate derivative, the methodology is applicable to the this compound synthesis, emphasizing the importance of controlled reaction conditions and solvent choice to reduce viscosity and improve product quality.

Alternative Synthetic Routes

- Phase-Transfer Catalysis (PTC) : Some methods utilize PTC to enhance alkylation or protection steps, employing catalysts such as tetrabutylammonium bromide and bases like potassium hydroxide in solvents like ethyl acetate. This approach can improve reaction rates and selectivity.

- Mixed Acid Anhydride Formation : For related carbamate derivatives, mixed acid anhydrides formed with isobutyl chlorocarbonate and N-methylmorpholine have been used to facilitate condensation reactions with amines, suggesting a possible adaptation for this compound's synthesis.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., Et3N) | Introduce tert-butyl carbamate protecting group | Typically performed in organic solvents like dichloromethane |

| Sulfamoylation | Sulfamoyl chloride, base (e.g., pyridine) | Introduce sulfamoyl group (-SO2NH2) | Requires controlled temperature to avoid side reactions |

| Mixing and stirring | Organic solvent (e.g., ethyl acetate), base | Facilitate coupling and improve yield | Stirring at room temperature or slightly elevated temperatures |

| Purification | Crystallization or chromatography | Obtain pure this compound | Purity critical for pharmaceutical applications |

Analysis of Preparation Methods

- Yield and Purity : Methods employing controlled addition of base and optimized solvent systems show improved yields and purity. For example, the patent CA3087004A1 reports that stepwise mixing and base addition reduce reaction medium viscosity, facilitating better product isolation.

- Reaction Conditions : Mild temperatures and anhydrous conditions are preferred to prevent hydrolysis of the carbamate group and to maintain the integrity of the sulfamoyl substituent.

- Catalysis : Use of phase-transfer catalysts can enhance reaction rates and selectivity, as demonstrated in related carbamate syntheses.

- Scalability : The described methods are amenable to scale-up due to their straightforward procedures and use of common reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. The reaction is usually conducted at reflux temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize the sulfamoyl group.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl carbamates with various functional groups depending on the nucleophile used.

Hydrolysis: The corresponding amine (2-chloro-5-sulfamoylaniline) and carbon dioxide.

Oxidation: Sulfonic acid derivatives of the original compound.

Scientific Research Applications

Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable covalent bonds with biological molecules.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Carbamate Derivatives

Key Observations:

Electronic Effects: The sulfamoyl (-SO₂NH₂) and chloro (-Cl) groups in the target compound are strong electron-withdrawing substituents, which may increase the acidity of the adjacent amine and influence reactivity in coupling or deprotection reactions.

Solubility: The polar sulfamoyl group likely improves aqueous solubility compared to non-polar aryl-substituted carbamates (e.g., 9a–9g) but reduces it relative to hydroxyalkyl analogs () .

Synthetic Complexity : Introducing the sulfamoyl group may require specialized reagents (e.g., sulfamoyl chloride) and protective strategies, whereas triazole derivatives (9a–9g) are efficiently synthesized via microwave-assisted regioselective cyclization .

Biological Activity

Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure features a sulfonamide group, which is often associated with various pharmacological effects, including antibacterial and anti-inflammatory activities.

- Inhibition of Enzymes : this compound has been studied for its ability to inhibit certain enzymes, particularly those involved in the cholinergic system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in neuroprotective strategies against neurodegenerative diseases.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating cytokine production, particularly TNF-α levels in cell cultures exposed to amyloid-beta peptides.

In Vitro Studies

| Study | Cell Type | Treatment | Effect Observed |

|---|---|---|---|

| Astrocytes | Aβ1-42 | 20% reduction in cell death | |

| Neuronal | Scopolamine | Reduced oxidative stress markers (MDA levels) |

In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ1-42). The compound demonstrated a moderate protective effect, reducing cell death by approximately 20% compared to untreated controls.

In Vivo Studies

In vivo studies have been less conclusive, with some reports indicating minimal effects compared to established treatments such as galantamine. However, the compound's bioavailability in the brain remains a significant factor influencing its efficacy.

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, this compound was tested for its ability to prevent cognitive decline associated with Aβ aggregation. While initial results were promising, further studies are needed to establish consistent efficacy.

- Oxidative Stress : In models induced by scopolamine, the compound showed a decrease in malondialdehyde (MDA), a marker of oxidative stress, suggesting potential benefits in neuroprotection.

Q & A

Q. What are the optimal reaction conditions for synthesizing Tert-butyl (2-chloro-5-sulfamoylphenyl)carbamate to maximize yield and purity?

- Methodological Answer: The synthesis typically involves introducing the tert-butyl carbamate group via di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Key steps include:

- Amination: Reacting 2-chloro-5-sulfamoylphenylamine with Boc₂O in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and HPLC .

Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to Boc₂O) and ensuring anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the carbamate group (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns. ¹⁹F NMR (if applicable) detects trifluoromethyl groups .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for carbamates .

- X-ray Crystallography: For absolute configuration determination, use SHELX programs for structure refinement. Single crystals can be grown via slow evaporation in DCM/hexane .

Q. How should stability studies be designed to assess degradation under varying pH conditions?

- Methodological Answer:

- Experimental Setup: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 168 hours.

- Analysis: Use HPLC-UV to quantify degradation products. Identify hydrolyzed products (e.g., free amine or sulfamoyl derivatives) via LC-MS .

- Key Findings: Carbamates are prone to hydrolysis under strongly acidic/basic conditions. Stabilize formulations by avoiding aqueous media at extreme pH .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The electron-withdrawing sulfamoyl group directs nucleophilic attack to the para-chloro position .

- Experimental Validation: React with nucleophiles (e.g., sodium methoxide) and analyze products via ¹H NMR. Compare kinetic data (rate constants) to confirm computational predictions .

Q. How can molecular docking predict interactions between this compound and biological targets?

- Methodological Answer:

- Target Selection: Prioritize enzymes with carbamate-binding pockets (e.g., cholinesterases or proteases). Retrieve crystal structures from PDB.

- Docking Workflow: Use AutoDock Vina for rigid/flexible docking. Set the sulfamoyl group as a flexible residue to explore hydrogen bonding with active-site residues (e.g., Ser203 in acetylcholinesterase) .

- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported stability data under oxidative conditions?

- Methodological Answer:

- Controlled Replication: Repeat studies using standardized conditions (e.g., 3% H₂O₂, 25°C) and quantify oxidative byproducts via GC-MS.

- Advanced Analytics: Employ EPR spectroscopy to detect radical intermediates, which may explain divergent degradation pathways .

- Cross-Validation: Compare results with structurally analogous carbamates (e.g., tert-butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate) to identify substituent-specific trends .

Q. How does the sulfamoyl group influence biological activity compared to halogenated analogs?

- Methodological Answer:

- Comparative Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) against analogs like tert-butyl (2-chloro-5-trifluoromethylphenyl)carbamate.

- SAR Analysis: The sulfamoyl group enhances hydrogen-bonding capacity, increasing target affinity but potentially reducing membrane permeability. Quantify logP values (shake-flask method) to correlate hydrophilicity with activity .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer:

- Crystal Growth: Co-crystallize with crown ethers to improve lattice packing. Use synchrotron radiation for weakly diffracting crystals.

- Refinement: Apply SHELXL for anisotropic displacement parameters. Address disorder in the tert-butyl group using PART instructions .

- Validation: Check R-factors and electron density maps (e.g., omit maps) to ensure accuracy. Cross-reference with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.